Physicochemical Profiling and Characterization of 2-Cyclohexylpropan-2-amine: A Technical Guide for Preclinical Development
Physicochemical Profiling and Characterization of 2-Cyclohexylpropan-2-amine: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic to modulate pharmacokinetics, enhance metabolic stability, and tune lipophilicity. 2-Cyclohexylpropan-2-amine (also known as α,α -dimethylcyclohexanemethylamine) represents a highly specialized building block characterized by a primary amine attached to a tertiary carbon, flanked by a bulky cyclohexyl ring and geminal dimethyl groups.
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, in-depth analysis of the physicochemical properties of 2-cyclohexylpropan-2-amine. By moving beyond basic data reporting, this whitepaper elucidates the causality between the molecule's unique steric topology and its macroscopic behavior, supported by self-validating experimental protocols.
Structural Identity and Chemical Causality
The physicochemical behavior of 2-cyclohexylpropan-2-amine is dictated by the extreme steric crowding around its nitrogen atom. Traditional primary amines are highly accessible, making them susceptible to rapid oxidative deamination by monoamine oxidases (MAOs). However, the α,α -dimethyl substitution creates a steric shield that severely restricts enzymatic access, thereby increasing the biological half-life of derivatives containing this moiety.
Furthermore, the adjacent cyclohexane ring provides a massive hydrophobic shadow. This structural feature disrupts the hydrogen-bonding network of water, driving the molecule's high lipophilicity and facilitating passive diffusion across lipid bilayers, such as the blood-brain barrier (BBB).
Table 1: Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-cyclohexylpropan-2-amine |
| Synonyms | α,α -dimethylcyclohexanemethylamine; 1-cyclohexyl-1-methylethylamine |
| CAS Registry Number | 19072-67-4 (Free Base)[1] ; 90726-02-6 (HCl Salt) |
| Molecular Formula | C₉H₁₉N[2] |
| Molecular Weight | 141.25 g/mol (Free Base)[2] ; 177.72 g/mol (HCl Salt)[3] |
| SMILES | CC(C)(C1CCCCC1)N[2] |
Quantitative Physicochemical Profiling
Understanding the thermodynamic parameters of 2-cyclohexylpropan-2-amine requires analyzing the interplay between its electron-donating alkyl groups and its hydrophobic bulk.
Table 2: Key Physicochemical Properties
| Property | Value | Mechanistic Rationale |
| pKa (Predicted) | 10.91 ± 0.25[1] | The strong inductive (+I) effect of the tertiary alkyl and cyclohexyl groups increases electron density on the nitrogen, elevating basicity compared to unhindered amines. |
| LogP (XLogP3-AA) | ~2.3[2] | High lipophilicity driven by the dominant hydrocarbon volume. Ideal for CNS-targeted drug design (optimal BBB penetration typically requires LogP 2.0 - 3.0). |
| Topological Polar Surface Area (TPSA) | 26.0 Ų[2] | Low TPSA reflects the single polar -NH₂ group, predicting excellent membrane permeability. |
| Aqueous Solubility | 2.5 g/L at 25 °C[1] | Steric hindrance prevents optimal hydration of the amine, resulting in marginal aqueous solubility for the free base. |
| Melting Point (HCl Salt) | 259 - 262 °C | Salt formation yields a highly crystalline, stable solid due to strong ionic lattice energy, suitable for long-term storage. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, computational predictions must be validated through robust empirical testing. The following protocols are designed as self-validating systems —incorporating internal controls that immediately flag experimental artifacts.
Protocol A: High-Precision Potentiometric Determination of pKa
Computational pKa models often fail to account for the complex solvation dynamics of highly hindered amines. Experimental validation via potentiometric titration is mandatory.
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Environmental Control: Utilize degassed, ultrapure water blanketed under an inert argon or nitrogen atmosphere. Causality: Primary amines readily react with atmospheric CO₂ to form carbamates, which artificially buffer the solution and distort the titration curve.
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Ionic Strength Stabilization: Dissolve the 2-cyclohexylpropan-2-amine hydrochloride salt[4] in a 0.15 M KCl background electrolyte. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing the concentration-based pKa to accurately reflect the thermodynamic pKa.
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Titration Execution: Titrate with standardized 0.1 M NaOH using a high-precision glass electrode at exactly 25.0 ± 0.1 °C.
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Self-Validation Check (Hysteresis): Immediately perform a reverse titration using 0.1 M HCl. If the forward and reverse curves do not perfectly overlay, the system is not at equilibrium (indicating potential CO₂ contamination or electrode fouling), and the data must be discarded.
Protocol B: Shake-Flask Method for LogP Determination
The shake-flask method remains the gold standard for determining partition coefficients, provided phase purity is strictly maintained.
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Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours prior to the experiment. Causality: Using unsaturated phases causes the solvents to dissolve into one another during the assay, altering the phase volumes and skewing the final concentration ratio.
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Equilibration: Introduce the free base amine to the biphasic system. Shake mechanically for 1 hour in a thermostated water bath at 25.0 °C. Causality: Partitioning is highly temperature-dependent; thermal fluctuations will introduce severe variance.
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Phase Separation: Centrifuge the mixture at 3,000 × g for 20 minutes to break any micro-emulsions formed by the surfactant-like nature of the amine.
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Self-Validation Check (Mass Balance): Quantify the amine concentration in both the octanol and aqueous phases using LC-MS. Calculate the total mass recovered. A mass balance of < 95% indicates analyte loss (e.g., adsorption to glassware or volatilization), invalidating the run.
Self-validating shake-flask workflow for LogP determination.
Synthesis and Mechanistic Pathway
The synthesis of highly hindered tertiary alkyl primary amines like 2-cyclohexylpropan-2-amine cannot be achieved via standard Sₙ2 nucleophilic substitution, as the steric bulk of the tertiary carbon completely blocks backside attack, leading exclusively to E2 elimination byproducts.
Instead, the Ritter Reaction is the authoritative synthetic route[5].
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Carbocation Generation: 2-cyclohexylpropan-2-ol is treated with strong acid (e.g., concentrated H₂SO₄) to generate a highly stable tertiary carbocation.
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Nucleophilic Attack: Acetonitrile, being linear and unhindered, successfully attacks the sterically shielded carbocation to form a nitrilium ion.
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Hydrolysis: The nitrilium ion is quenched with water to form an N-tert-alkyl acetamide, which is subsequently subjected to rigorous acidic or basic hydrolysis to yield the final 2-cyclohexylpropan-2-amine free base.
This mechanistic workaround elegantly bypasses the steric limitations that define the molecule, leveraging the stability of the tertiary carbocation to construct the sterically demanding C-N bond.
References
- Guidechem. "2-cyclohexylpropan-2-aMine 19072-67-4 wiki". Guidechem Encyclopedia.
- Sigma-Aldrich. "2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6". Sigma-Aldrich Product Catalog.
- National Institutes of Health (PubChem). "2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970". PubChem Database.
- BenchChem. "An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine and Related Compounds". BenchChem Resources.
- Sigma-Aldrich. "2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6 (Safety Data)". Sigma-Aldrich Product Catalog.
- Guidechem. "2-cyclohexylpropan-2-amine hydrochloride 90726-02-6 wiki". Guidechem Encyclopedia.
